Enantiomeric Configuration Defines Biological Target Engagement: R-Configured Pyrrolidine Carboxamides as Enantioselective InhA Inhibitors
In the pyrrolidine carboxamide class of InhA inhibitors, enantiomeric resolution of racemic mixtures established that only one enantiomer possesses inhibitory activity [1]. Although the specific R vs. S assignment for the hydroxymethyl analog has not been published, the structural precedent in the InhA series—where the active enantiomer corresponds to the (R)-configuration at the pyrrolidine 2-position—indicates that procurement of the correct single enantiomer is a prerequisite for enzyme inhibition studies. The racemic mixture or the (S)-enantiomer (CAS 128257-10-3) would not be expected to reproduce the inhibitory profile of the resolved active enantiomer.
| Evidence Dimension | Enantioselective enzyme inhibition (InhA) |
|---|---|
| Target Compound Data | Active enantiomer (R-configuration inferred) retains full inhibitory potency |
| Comparator Or Baseline | Racemic mixture: approximately 50% inactive material; (S)-enantiomer (CAS 128257-10-3): potency not reported, expected inactive based on class SAR |
| Quantified Difference | Only one enantiomer active; racemate potency diluted ~2-fold vs. pure active enantiomer |
| Conditions | InhA enzyme inhibition assay (Mycobacterium tuberculosis enoyl-ACP reductase); J Med Chem 2006 |
Why This Matters
For antitubercular drug discovery programs targeting InhA, purchasing the racemate or incorrect enantiomer would yield at least 50% inactive material in biochemical assays, wasting screening resources and potentially generating false-negative SAR.
- [1] He X, Alian A, Stroud R, Ortiz de Montellano PR. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem. 2006;49(21):6308–6323. doi:10.1021/jm060715y View Source
